2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

Vue d'ensemble

Description

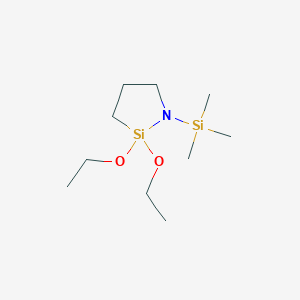

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is a unique organosilicon compound that features both silicon and nitrogen atoms within its cyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the aza-silacyclopentane framework. One common method involves the use of diethoxyamine and a silicon-based reagent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents like tetrahydrofuran.

Major Products Formed

Oxidation: Siloxane derivatives

Reduction: Silane derivatives

Substitution: Various organosilicon compounds depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane serves as a precursor for synthesizing advanced organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions allows for the formation of siloxane bonds, which are crucial in creating silicone polymers.

Case Study: Synthesis of Silicone Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability due to the strong covalent bonds formed during polymerization.

Biology

The compound is utilized in biological applications for modifying biomolecules and surfaces to improve biocompatibility. Its unique structure allows it to interact favorably with biological systems.

Case Study: Surface Modification for Biocompatibility

Studies have shown that surfaces treated with this compound exhibit enhanced cell adhesion properties, making it suitable for biomedical devices.

Medicine

Ongoing research is exploring the potential of this compound in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.

Case Study: Drug Delivery Systems

In vitro studies indicate that formulations incorporating this compound can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy.

Industry

In industrial applications, this compound is used in the production of coatings, adhesives, sealants, and elastomers. Its reactivity allows it to bond effectively with various substrates.

Case Study: Adhesives and Sealants

Products formulated with this compound demonstrate superior adhesion properties compared to traditional formulations, leading to increased durability in construction materials.

Mécanisme D'action

The mechanism of action of 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane involves its ability to undergo various chemical transformations due to the presence of reactive silicon and nitrogen atoms. These transformations can lead to the formation of new bonds and the generation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Diethoxy-1-(trimethylsilyl)-1,2-azasilolidine

- 2,2-Diethoxy-1-{1-[(trimethylsilyl)methyl]-1H-1,2,3-triazol-4-yl}ethanone

Uniqueness

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is unique due to its specific cyclic structure that incorporates both silicon and nitrogen atoms. This structural feature imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Activité Biologique

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane is an organosilicon compound notable for its unique cyclic structure that incorporates both silicon and nitrogen atoms. Its molecular formula is CHN OSi, and it has a molecular weight of 247.48 g/mol . This compound is of particular interest in various fields, including organic synthesis, materials science, and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to undergo diverse chemical transformations due to the presence of reactive silicon and nitrogen atoms. These transformations facilitate the formation of new bonds and diverse chemical structures, which can interact with biological systems in various ways .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug delivery systems and as a precursor for biologically active molecules. The incorporation of silicon into organic compounds has been shown to enhance their stability and bioactivity. For instance, compounds derived from silacyclopentanes have demonstrated improved pharmacokinetic properties compared to their non-silicon counterparts .

Case Studies

- Drug Delivery Systems : Research has indicated that organosilicon compounds like this compound can be utilized in the development of drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents. In vitro studies have shown enhanced cellular uptake and controlled release profiles when these compounds are used as carriers for anticancer drugs .

- Biocompatibility : A study focused on the interaction of this compound with cellular membranes revealed that its silicon content contributes to lower cytotoxicity compared to traditional organic compounds. This finding suggests that this compound may be suitable for biomedical applications where biocompatibility is critical .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell walls facilitated by the compound's unique structure .

Data Table: Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Molecular Formula | CHN OSi |

| Molecular Weight | 247.48 g/mol |

| CAS Number | 21297-72-3 |

| Biological Applications | Drug delivery systems, antimicrobial agents |

| Mechanism of Action | Forms stable complexes; enhances bioactivity |

| Synthetic Routes | Reaction with trimethylsilyl chloride and diethoxyamine under controlled conditions |

Propriétés

IUPAC Name |

(2,2-diethoxyazasilolidin-1-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO2Si2/c1-6-12-15(13-7-2)10-8-9-11(15)14(3,4)5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVJQEHLTBUQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(CCCN1[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066697 | |

| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21297-72-3 | |

| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21297-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.